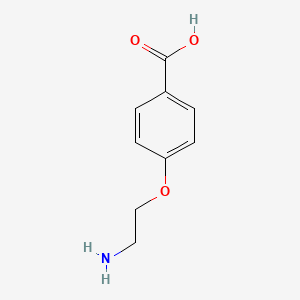

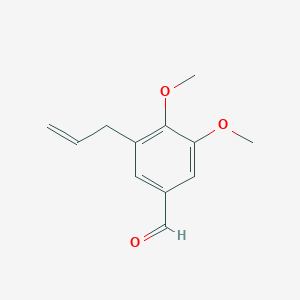

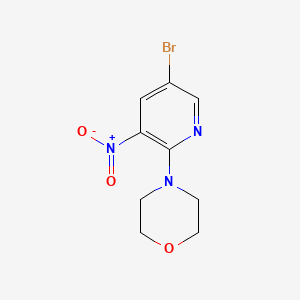

![molecular formula C14H19N3OS B1274613 4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669708-91-2](/img/structure/B1274613.png)

4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and importance in organic chemistry. Triazole derivatives have been extensively studied due to their potential as biological agents and their role in corrosion inhibition . The compound is structurally related to other triazole derivatives that have been synthesized and characterized in various studies, providing insights into their chemical behavior and properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions and the use of various starting materials and reagents. For instance, a related triazole compound was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Another example is the synthesis of a triazole derivative from ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine . These methods often involve reflux conditions and the use of solvents such as ethanol or water. The synthesis process is crucial as it determines the yield, purity, and structural integrity of the resulting triazole compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic methods such as FT-IR, UV-visible, NMR, and mass spectrometry, along with elemental analyses and X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular geometry and vibrational frequencies, which are then compared with experimental data to validate the synthesized structure . These analyses provide detailed information about the molecular conformation, bond lengths, and angles, which are essential for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, which are important for their functionalization and application in different fields. The reactivity of these compounds can be discussed in terms of their molecular electrostatic potential surfaces and electronic parameters . For example, the synthesis of a Schiff base triazole involved the condensation of a synthesized triazole with benzaldehyde . Understanding the chemical reactivity is vital for designing new compounds with desired properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as their melting points, solubility, and stability, are characterized through experimental methods and theoretical calculations . The nonlinear optical properties of some triazole compounds have been predicted to be greater than those of urea, indicating their potential in optical applications . The solvatochromic behavior, which is the change in color with the polarity of the solvent, is also studied using methods like the Onsager and the polarizable continuum model (PCM) . These properties are crucial for the practical application of triazole derivatives in various industries.

Aplicaciones Científicas De Investigación

Photophysical Properties

- The compound 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, similar in structure, exhibits significant photophysical properties. Studies reveal its potential in non-linear optical applications, showing a static hyperpolarizability nine times higher than urea, a commercial non-linear optical (NLO) material (Nadeem et al., 2017).

Antimicrobial and Anti-proliferative Activity

- Triazole derivatives, including those similar to 4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for urease and anti-proliferative activities. Some derivatives showed promising results as urease inhibitors and moderate anti-proliferative properties, indicating potential therapeutic applications (Ali et al., 2022).

Antioxidative Properties

- A study involving 3-[1-(4-(2-methylpropyl)phenyl)ethyl]-1,2,4-triazole-5-thione and its derivatives investigated their effectiveness in preventing ethanol-induced oxidative stress in mice. Some compounds exhibited significant antioxidative properties, suggesting a protective role against oxidative stress (Aktay et al., 2005).

DNA Methylation Inhibition

- New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been synthesized and shown to inhibit DNA methylation, indicating potential anti-tumor activity. This suggests their use in exploring new therapeutic approaches for cancer treatment (Hovsepyan et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

4-ethyl-3-[1-(4-ethylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-4-11-6-8-12(9-7-11)18-10(3)13-15-16-14(19)17(13)5-2/h6-10H,4-5H2,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSUILVRYGORER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390150 |

Source

|

| Record name | 4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669708-91-2 |

Source

|

| Record name | 4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

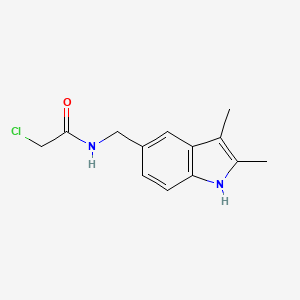

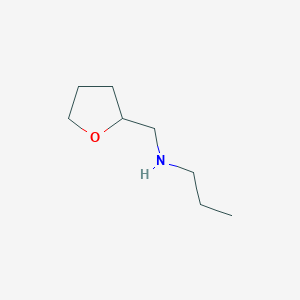

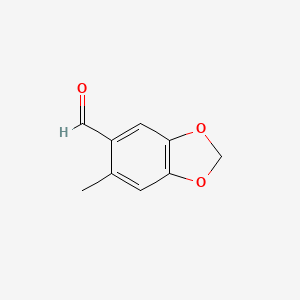

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)

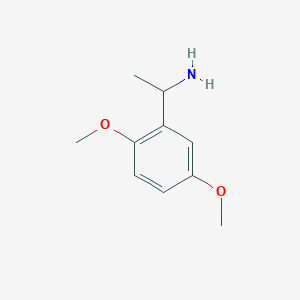

![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)